Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate

Description

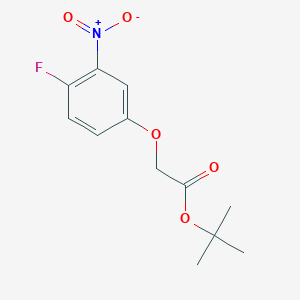

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate (C₁₂H₁₄FNO₅, molecular weight 271.25 g/mol) is a synthetic organic compound characterized by a tert-butyl ester group, a phenoxyacetate backbone, and nitro (NO₂) and fluoro (F) substituents at the 3- and 4-positions of the aromatic ring, respectively . The tert-butyl group enhances steric protection, improving stability during synthetic processes .

Properties

Molecular Formula |

C12H14FNO5 |

|---|---|

Molecular Weight |

271.24 g/mol |

IUPAC Name |

tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate |

InChI |

InChI=1S/C12H14FNO5/c1-12(2,3)19-11(15)7-18-8-4-5-9(13)10(6-8)14(16)17/h4-6H,7H2,1-3H3 |

InChI Key |

HIOOXCYQYQZYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate typically involves the esterification of 2-(4-fluoro-3-nitrophenoxy)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Starting Materials: 2-(4-fluoro-3-nitrophenoxy)acetic acid and tert-butyl alcohol.

Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives.

Reduction: 2-(4-fluoro-3-aminophenoxy)acetic acid.

Hydrolysis: 2-(4-fluoro-3-nitrophenoxy)acetic acid.

Scientific Research Applications

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity due to the presence of the nitro and fluoro groups.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, while the fluoro group can enhance binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Impact of Substituent Position on Reactivity and Bioactivity

Analysis :

- The 3-nitro-4-fluoro substitution in this compound creates a strong electron-deficient aromatic ring, favoring nucleophilic substitution reactions. This contrasts with methoxy-substituted analogs (e.g., (4-Methoxy-3-nitrophenoxy)acetic acid), which exhibit reduced electrophilicity and weaker biological activity .

- Compared to bromo-substituted derivatives (e.g., tert-butyl 2-(2-bromo-4-nitrophenoxy)acetate), the fluoro group offers milder steric hindrance and distinct electronic effects, making the compound more suitable for fine-tuning pharmacological properties .

Functional Group Variations

Analysis :

- The tert-butyl ester in this compound provides superior hydrolytic stability compared to ethyl or methyl esters, which are more prone to enzymatic cleavage .

- Unlike trifluoromethoxy (CF₃O) or amino (NH₂) groups in analogs, the nitro group in this compound enhances binding to electron-rich biological targets, such as kinases or proteases .

Table 3: Comparative Bioactivity of Nitro- and Fluoro-Substituted Compounds

Analysis :

- The synergistic effect of nitro and fluoro groups in this compound may mimic the pharmacological advantages of trifluoromethyl groups (e.g., in fluoxetine) while offering distinct electronic properties for targeted interactions .

- Compounds lacking electron-withdrawing groups (e.g., tert-butyl 2-(4-propylphenoxy)acetate) show negligible bioactivity, underscoring the importance of nitro/fluoro substituents .

Biological Activity

Tert-butyl 2-(4-fluoro-3-nitrophenoxy)acetate is an organic compound characterized by the molecular formula C12H14FNO5. It features a phenoxy group substituted with both a fluoro and a nitro group, and its carboxyl group is esterified with a tert-butyl group. This compound has garnered attention in various fields, particularly due to its potential biological activity linked to its unique structural characteristics.

The biological activity of this compound is primarily influenced by its functional groups. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with biological targets. The fluoro group enhances the compound's binding affinity to proteins, potentially increasing its efficacy as a pharmaceutical agent.

Research Findings

Recent studies have investigated the biological properties of this compound, focusing on its potential applications in drug development and agrochemicals. The presence of the nitro and fluoro groups has been linked to various pharmacological effects, including:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Antiviral Properties : Preliminary research suggests potential activity against viral pathogens, although further studies are needed to establish efficacy and mechanisms.

- Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways relevant to disease processes.

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial effects of this compound on Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 μg/mL to 64 μg/mL .

- Antiviral Potential : In vitro assays demonstrated that derivatives of this compound exhibited antiviral activity against various viruses, with EC50 values suggesting moderate potency. Further optimization of the structure may enhance this activity .

- Enzyme Interaction : Research into enzyme inhibition revealed that this compound could act as an inhibitor for certain cholinesterases, showing IC50 values lower than standard inhibitors like donepezil .

Comparative Analysis of Biological Activity

| Activity Type | Reference Strain/Target | Activity Level (MIC/EC50) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 2 μg/mL | Effective against Gram-positive bacteria |

| Antibacterial | Escherichia coli | 64 μg/mL | Effective against Gram-negative bacteria |

| Antiviral | Various viral strains | Moderate potency | Further studies required |

| Enzyme Inhibition | Cholinesterases | IC50 < donepezil | Potential for neuroprotective applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.